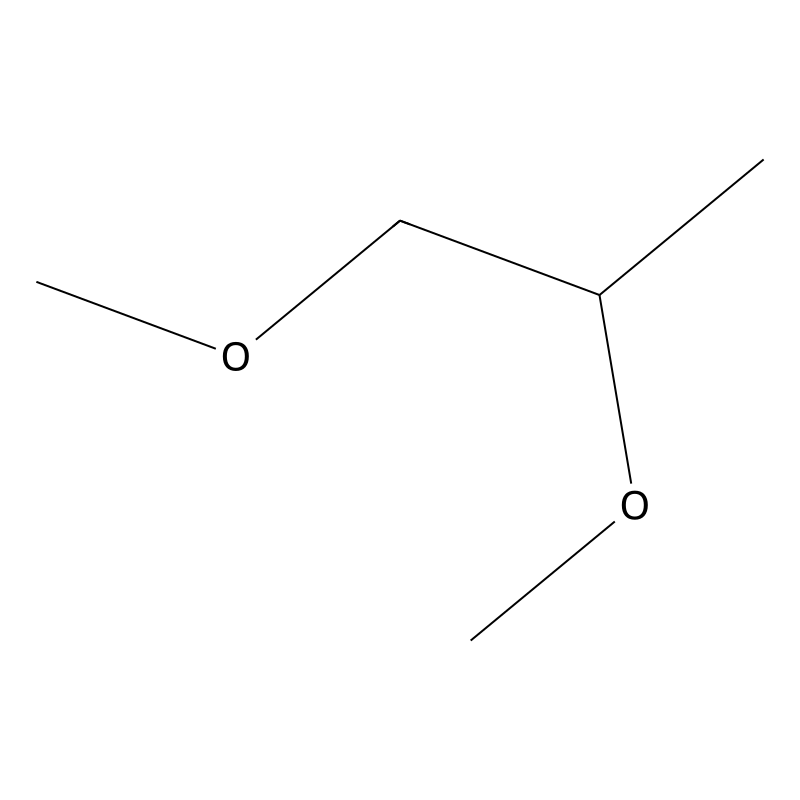1,2-Dimethoxypropane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Physical and Chemical Properties
DMP's physical and chemical properties, such as its boiling point, density, and solubility, have been investigated using various techniques like molecular dynamics simulations. These studies aim to understand its behavior in different environments and interactions with other molecules. For instance, one study investigated the structure and dynamics of DMP in aqueous and non-aqueous solutions using simulations, providing insights into its solvation behavior [].
Membrane Interactions
DMP's ability to interact with biological membranes, such as those surrounding cells, has also been explored through theoretical studies. Researchers have used simulations to understand how DMP diffuses through these membranes, potentially providing information on its potential use as a drug delivery agent or for studying membrane dynamics [].
1,2-Dimethoxypropane is an organic compound with the molecular formula and a CAS number of 7778-85-0. It is a colorless liquid that possesses a mild, ether-like odor. This compound is classified as a simple ether, specifically derived from propylene glycol where both hydroxyl groups are substituted with methoxy groups. Its structure features two ether functional groups attached to a propane backbone, contributing to its polarity and ability to form hydrogen bonds with other molecules .
- Decomposition: Under acidic or basic conditions, it can decompose back into propylene glycol and methanol.
- Nucleophilic Substitution: The ether groups in 1,2-dimethoxypropane are susceptible to nucleophilic substitution reactions, where a nucleophile can displace one of the methoxy groups.
- Hydrolysis: In the presence of water and acid, it can react quantitatively to yield acetone and methanol, making it useful for determining water content in samples .
1,2-Dimethoxypropane can be synthesized through various methods:
- Condensation Reaction: A common synthesis route involves the condensation of propylene glycol with methanol under acidic conditions. This reaction yields 1,2-dimethoxypropane as the primary product .
- Etherification: Another approach includes the etherification of propylene glycol using methyl iodide or dimethyl sulfate in the presence of a base .
Recent studies have focused on the interaction of 1,2-dimethoxypropane with biological membranes. Simulations have been employed to understand how this compound diffuses through lipid bilayers and interacts with cellular structures. Such insights could inform its potential use in drug delivery systems or as a model compound for studying membrane dynamics.
1,2-Dimethoxypropane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Dimethoxypropane | Contains two methoxy groups; acts as a water scavenger. | |
| 2,2-Dimethoxypropane | Similar structure but has different reactivity; used in dehydration reactions. | |
| Diethyl ether | Simpler structure; more volatile; commonly used as an anesthetic. | |
| Dimethyl sulfoxide | Contains sulfur; known for its ability to penetrate biological membranes and solvate polar compounds. | |
| Propylene glycol | A diol that serves as a precursor; lacks ether functional groups compared to 1,2-dimethoxypropane. |
The distinct feature of 1,2-dimethoxypropane lies in its dual ether functionality combined with its specific reactivity patterns which differentiate it from these similar compounds. Its application as both a solvent and water scavenger further underscores its unique role in chemical processes .
XLogP3
GHS Hazard Statements
Pictograms

Flammable








